molecular formula C15H24N2O2 B11171235 4-(diethylamino)-N-(3-methoxypropyl)benzamide

4-(diethylamino)-N-(3-methoxypropyl)benzamide

Cat. No.: B11171235
M. Wt: 264.36 g/mol
InChI Key: MOAYFNFUMDBHLO-UHFFFAOYSA-N
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Description

4-(diethylamino)-N-(3-methoxypropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a diethylamino group and a methoxypropyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(3-methoxypropyl)benzamide typically involves the reaction of 4-(diethylamino)benzoic acid with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or methoxypropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-(diethylamino)-N-(3-methoxypropyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(diethylamino)-N-(2-methoxyethyl)benzamide
  • 4-(diethylamino)-N-(4-methoxybutyl)benzamide
  • 4-(diethylamino)-N-(3-ethoxypropyl)benzamide

Uniqueness

4-(diethylamino)-N-(3-methoxypropyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxypropyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

4-(diethylamino)-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C15H24N2O2/c1-4-17(5-2)14-9-7-13(8-10-14)15(18)16-11-6-12-19-3/h7-10H,4-6,11-12H2,1-3H3,(H,16,18)

InChI Key

MOAYFNFUMDBHLO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NCCCOC

Origin of Product

United States

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